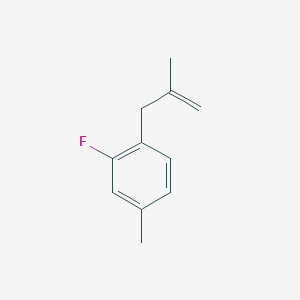

3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene

CAS No.: 951894-57-8

Cat. No.: VC8333660

Molecular Formula: C11H13F

Molecular Weight: 164.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951894-57-8 |

|---|---|

| Molecular Formula | C11H13F |

| Molecular Weight | 164.22 g/mol |

| IUPAC Name | 2-fluoro-4-methyl-1-(2-methylprop-2-enyl)benzene |

| Standard InChI | InChI=1S/C11H13F/c1-8(2)6-10-5-4-9(3)7-11(10)12/h4-5,7H,1,6H2,2-3H3 |

| Standard InChI Key | MNIJVKSRSQIOGN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CC(=C)C)F |

| Canonical SMILES | CC1=CC(=C(C=C1)CC(=C)C)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-4-methyl-1-(2-methylprop-2-enyl)benzene, reflects its substitution pattern: a fluorine atom at the ortho position and a methyl group at the para position on the benzene ring, coupled with a 2-methylprop-2-enyl chain. The SMILES notation (CC1=CC(=C(C=C1)CC(=C)C)F) and InChIKey (MNIJVKSRSQIOGN-UHFFFAOYSA-N) provide precise descriptors for its stereochemistry.

Table 1: Key Identifiers of 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene

| Property | Value | Source |

|---|---|---|

| CAS No. | 951894-57-8 | |

| Molecular Formula | C₁₁H₁₃F | |

| Molecular Weight | 164.22 g/mol | |

| Density | 0.962 g/cm³ (analog estimate) | |

| Boiling Point | 207.7°C (analog estimate) | |

| Flash Point | 72°C |

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data on the compound’s melting point are unavailable, its structural analog 3-(4-Fluoro-3-methylphenyl)-2-methylprop-1-ene exhibits a boiling point of 207.7°C at 760 mmHg and a flash point of 72°C . These values suggest moderate thermal stability, typical of halogenated aromatics. The density of 0.962 g/cm³ aligns with expectations for low-polarity hydrocarbons.

Spectroscopic Characteristics

The compound’s InChI (1S/C11H13F/c1-8(2)6-10-5-4-9(3)7-11(10)12/h4-5,7H,1,6H2,2-3H3) reveals a planar benzene ring with meta-para substituents, which likely results in distinct NMR and IR spectra. For instance, the fluorine atom’s electronegativity would induce deshielding in adjacent protons, while the methyl groups contribute to characteristic C-H stretching vibrations.

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methyl-1-propene typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, reacting 2-fluoro-4-methylbenzyl chloride with 2-methylpropene in the presence of a Lewis acid like AlCl₃ could yield the target compound:

This method parallels routes used for synthesizing analogs such as 3-(4-Fluorophenyl)-2-methyl-1-propene (PubChem CID: 10954713) .

Industrial Production Challenges

Scalability remains a hurdle due to the need for precise temperature control and catalyst recovery. Continuous flow reactors may improve yield by enhancing mixing and heat transfer. Purification via fractional distillation is critical given the compound’s volatility and similarity to by-products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume